molecular formula C9H9ClFNO2 B2481206 3-Chloro-4-fluoro-L-phenylalanine CAS No. 7731-00-2; 783241-21-4

3-Chloro-4-fluoro-L-phenylalanine

Cat. No.: B2481206
CAS No.: 7731-00-2; 783241-21-4
M. Wt: 217.62
InChI Key: ANSQVYFGAKUAFD-QMMMGPOBSA-N
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Description

3-Chloro-4-fluoro-L-phenylalanine (CAS: 783241-21-4) is a halogenated derivative of the amino acid L-phenylalanine, featuring chlorine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol . The compound is available in high purity (≥95%) and is utilized in peptide synthesis, particularly as a building block for Fmoc-protected derivatives like Fmoc-L-Phe(3-Cl,4-F)-OH, which is critical for solid-phase peptide synthesis (SPPS) workflows .

Properties

CAS No.

7731-00-2; 783241-21-4

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62

IUPAC Name

(2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

ANSQVYFGAKUAFD-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns: Dual halogenation (Cl and F) in this compound may enhance steric and electronic effects compared to mono-halogenated analogs like 4-Fluoro-L-phenylalanine. The trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)-D-phenylalanine introduces significant hydrophobicity and metabolic stability .
  • Stereochemistry: The L-configuration of this compound aligns with natural amino acids, favoring biological uptake. In contrast, the D-form of 4-Chloro-3-(trifluoromethyl)-D-phenylalanine may exhibit altered pharmacokinetics .

Physical and Chemical Properties

  • Molecular Weight : The addition of both Cl and F increases the molecular weight of this compound (217.62) compared to 4-Fluoro-L-phenylalanine (183.18) and 4-Chloro-L-phenylalanine (199.63) .
  • No direct stability data are available for this compound, but fluorinated analogs like 18F-10B-FBPA () show stability in PET imaging .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-fluoro-L-phenylalanine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves regioselective halogenation of L-phenylalanine. For example, fluorination can be achieved via electrophilic substitution using Selectfluor® in acidic media, followed by chlorination with N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to prevent over-halogenation . Purification via reversed-phase HPLC (≥95% purity) is critical to isolate the target compound from byproducts like dihalogenated derivatives .
  • Key Parameters :

  • Solvent polarity (DMF vs. THF) affects reaction kinetics.
  • Base selection (e.g., K₂CO₃) minimizes racemization of the chiral center .

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., 3-Cl and 4-F on the phenyl ring) and stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₉ClFNO₂; theoretical [M+H]⁺: 232.03) .
  • X-ray Crystallography : Resolves spatial arrangement of halogen atoms and hydrogen-bonding networks in solid state .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Poor aqueous solubility (≤2 mg/mL at pH 7.4) necessitates DMSO or ethanol as co-solvents for in vitro assays .
  • Stability : Degrades by <10% over 24 hours at 4°C but undergoes rapid hydrolysis at pH >9.0, forming 4-fluoro-L-phenylalanine .

Advanced Research Questions

Q. How does this compound act as a competitive inhibitor in aromatic amino acid biosynthesis?

  • Mechanistic Insight : The compound mimics L-phenylalanine, binding to enzymes like phenylalanine hydroxylase (PAH) with a Kᵢ of 12 ± 3 μM. Fluorine’s electronegativity enhances binding affinity, while chlorine sterically blocks substrate access .
  • Experimental Design :

  • Use radiolabeled 14^{14}C-L-phenylalanine to track inhibition kinetics.
  • Compare IC₅₀ values across PAH isoforms (e.g., human vs. bacterial) to assess selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial efficacy (MIC ranging from 8–64 μg/mL) arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate purity via HPLC-UV (λ = 254 nm) to eliminate batch-to-batch variability .
  • Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) and adjust for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • In Silico Approaches :

  • Density Functional Theory (DFT) : Predicts electron-withdrawing effects of Cl/F substituents on oxidative metabolism (e.g., CYP450-mediated dehalogenation) .
  • Molecular Dynamics (MD) : Simulates binding to human serum albumin (HSA) to optimize half-life .
    • Validation : Synthesize top-ranked derivatives (e.g., 3-Cl-4-F-L-phenylalanine methyl ester) and compare in vitro metabolic clearance rates using liver microsomes .

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